2-[(4-chlorophenyl)methyl]cyclopentan-1-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLDIHWEFBYKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]cyclopentan-1-one typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: Formation of 2-[(4-chlorophenyl)methyl]cyclopentanol.
Substitution: Formation of compounds like 2-[(4-methoxyphenyl)methyl]cyclopentan-1-one or 2-[(4-cyanophenyl)methyl]cyclopentan-1-one.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2-[(4-chlorophenyl)methyl]cyclopentan-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to form 4-chlorobenzoic acid or reduced to yield 2-[(4-chlorophenyl)methyl]cyclopentanol.
Table 1: Chemical Transformations of this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | 4-Chlorobenzoic acid | Oxidizing agents |
| Reduction | 2-[(4-chlorophenyl)methyl]cyclopentanol | Catalytic hydrogenation |
| Substitution | 2-[(4-methoxyphenyl)methyl]cyclopentan-1-one | Electrophilic substitution |
Biological Applications
Antimicrobial and Anti-inflammatory Properties:
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory effects. Studies have shown that derivatives of this compound can interact with specific biological targets, modulating pathways related to inflammation and microbial resistance.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of cyclopentanone compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Medicinal Chemistry
Drug Development:
The compound is being explored for its role in drug development, particularly in creating therapeutic agents targeting various diseases. Its structural characteristics allow it to be modified into more potent derivatives tailored for specific pharmacological activities .
Table 2: Potential Drug Candidates Derived from this compound
| Compound Name | Target Disease | Activity Description |
|---|---|---|
| Derivative A | Inflammatory diseases | Exhibits anti-inflammatory properties |
| Derivative B | Bacterial infections | Demonstrates significant antimicrobial activity |
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals with tailored properties. Its ability to undergo various reactions makes it valuable in synthesizing materials used in coatings, adhesives, and other chemical products .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentan-1-one
Structural Differences :
- Substituent Position: The 4-chlorophenylmethyl group is at the 5-position (vs. 2-position in the target compound).
- Additional Groups: Two methyl groups at the 2-position enhance steric hindrance.
Synthesis : Prepared via ester hydrolysis of methyl/ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate using NaH and methyl halide .
Applications : Key intermediate for metconazole (fungicide), highlighting agrochemical utility .
Reactivity : Increased steric bulk may reduce reaction rates compared to the less-substituted target compound.
(2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one
Structural Differences :
- Backbone: Pentanone (vs. cyclopentanone) with nitro, phenyl, and stereogenic centers.
- Functional Groups: Nitro (-NO₂) and phenyl groups introduce electronic complexity. Key Properties: Resolved stereochemistry (2R,3R and S-configurations) via single-crystal X-ray analysis . Applications: Likely explored for pharmaceutical use due to chiral complexity, contrasting with agrochemical roles of simpler analogs.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
Structural Differences :
- Backbone: Propanone (linear) vs. cyclopentanone (cyclic).
- Substituents: Cyclopropyl group introduces angle strain (vs. stable cyclopentanone). Physical Properties: Lower molecular weight (C₁₂H₁₁ClO, 206.67 g/mol) compared to the target compound . Reactivity: Cyclopropane’s strain may lead to ring-opening reactions under acidic/basic conditions, unlike the more stable cyclopentanone. Applications: Limited evidence, but strained systems are often explored in medicinal chemistry for bioactivity modulation.
Critical Discussion
- Positional Isomerism : The placement of the 4-chlorophenylmethyl group (2- vs. 5-position) significantly impacts steric and electronic profiles, influencing synthetic accessibility and downstream applications .
- Backbone Flexibility: Cyclopentanone derivatives (target and dimethyl analog) offer ring strain that balances reactivity and stability, whereas propanone derivatives (e.g., cyclopropyl analog) prioritize linear flexibility .
- Functional Group Diversity: Nitro and phenyl groups expand reactivity scope in pentanone derivatives, enabling pharmaceutical targeting but complicating synthesis .
Biological Activity
2-[(4-chlorophenyl)methyl]cyclopentan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities. The compound's structure suggests it may interact with various biological targets, which is crucial for its therapeutic applications.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : CHClO
- Molecular Weight : 222.67 g/mol
This compound features a cyclopentanone core substituted with a chlorophenyl group, which may enhance its biological activity through specific interactions with biological macromolecules.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 10 |
| Compound B | Bacillus subtilis | 15 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of compounds related to this compound has been investigated through structure-activity relationship (SAR) studies. These studies suggest that the presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity against cancer cell lines . For example, compounds with similar structures have shown IC values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound C | A549 (lung cancer) | 5.0 |
| Compound D | MCF7 (breast cancer) | 3.5 |
| This compound | TBD | TBD |
Enzyme Inhibition
Research indicates that this compound may also act as an enzyme inhibitor. For instance, studies on similar compounds have shown potent inhibition of acetylcholinesterase and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
| Enzyme Target | Inhibition Type | IC (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.14 |
| Urease | Non-competitive | 1.13 |
Case Studies
In a recent study evaluating a series of chlorophenyl-substituted cyclopentanones, researchers found that modifications to the cyclopentanone moiety significantly influenced both antibacterial and anticancer activities. The study highlighted that introducing different substituents on the phenyl ring could enhance the overall biological efficacy of the compounds .
Q & A
Q. What are the standard synthetic routes for 2-[(4-chlorophenyl)methyl]cyclopentan-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and cyclopentanone derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Key factors include:
- Temperature control (60–80°C) to minimize side reactions like over-condensation.
- Solvent selection (e.g., ethanol or THF) to enhance solubility of intermediates.
- Catalyst optimization (e.g., pyrrolidine for enamine formation).
Yield improvements (70–85%) are achieved by slow addition of reactants and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths: ~1.50–1.54 Å) .
- NMR spectroscopy : ¹H NMR shows distinct signals for the cyclopentanone carbonyl (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the ketone carbon at ~210 ppm .
- IR spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
Q. How can researchers optimize purification of this compound?
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of by-products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 160–164°C) .
Advanced Research Questions
Q. How do reaction mechanisms differ under kinetic vs. thermodynamic control for this compound?
- Kinetic control (low temperature, short reaction time) favors the less stable endo isomer due to faster cyclization.
- Thermodynamic control (prolonged heating) shifts equilibrium toward the exo isomer via retro-aldol pathways. Computational studies (DFT) predict energy barriers of ~25–30 kcal/mol for isomerization .
Q. What computational methods are suitable for modeling its reactivity in nucleophilic additions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbonyl carbon: LUMO energy ≈ -1.8 eV).
- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) using software like Discovery Studio .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?
- Compare experimental data with theoretical simulations (e.g., Gaussian NMR calculations).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the cyclopentane ring .
Q. What strategies identify and quantify by-products in large-scale synthesis?
- HPLC-MS : Detect trace impurities (e.g., aldol adducts) using C18 columns and acetonitrile/water gradients.
- GC-MS : Monitor volatile by-products (retention time: 8–12 min) with He carrier gas .
Q. How do solvent polarity and proticity affect its participation in Michael additions?
- Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing reaction rates by 2–3× compared to protic solvents (e.g., methanol).
- Solvent dielectric constants correlate with enolate stability (ε > 30 preferred) .
Q. What in vitro assays evaluate its potential bioactivity, and how are results interpreted?
- Cytotoxicity assays (MTT): Test against cancer cell lines (IC₅₀ values < 50 µM suggest therapeutic potential).
- Enzyme inhibition : Measure IC₅₀ for kinases or proteases using fluorogenic substrates.
- Structure-activity relationships (SAR) : Modify the chlorophenyl or ketone group to enhance selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
